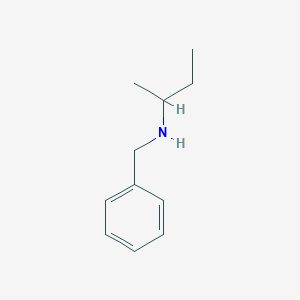

N-Benzyl-2-butanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39976. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-3-10(2)12-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBZQAJYUZEPMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-Benzyl-2-butanamine: Physicochemical Properties, Synthesis, and Analysis

Introduction

N-Benzyl-2-butanamine is a secondary amine featuring both an aromatic benzyl group and a chiral sec-butyl group attached to the nitrogen atom. This structure imparts specific physical and chemical characteristics that make it a valuable intermediate in various fields of organic synthesis, including the development of pharmaceuticals and agrochemicals. Its chirality, arising from the stereocenter at the second carbon of the butyl chain, introduces the possibility of stereoselective reactions, a critical consideration in modern drug development. This guide provides a comprehensive overview of the core physicochemical properties, synthetic methodologies, spectroscopic characteristics, and safety considerations for this compound, tailored for researchers and professionals in the chemical sciences.

Section 1: Core Physicochemical and Structural Properties

The fundamental properties of a molecule dictate its behavior in chemical reactions and its handling requirements. This compound is a colorless to pale yellow liquid under standard conditions, possessing a characteristic amine odor. Its solubility in polar solvents is influenced by the hydrogen bonding capability of the secondary amine group.

Physicochemical Data Summary

The key quantitative properties of this compound and its close isomer, N-benzyl-n-butylamine, are summarized below for comparative analysis.

| Property | This compound (sec-butyl) | N-Benzyl-n-butylamine (n-butyl) | Data Source(s) |

| Molecular Formula | C₁₁H₁₇N | C₁₁H₁₇N | PubChem[1], PubChem[2] |

| Molecular Weight | 163.26 g/mol | 163.26 g/mol | PubChem[1], PubChem[2] |

| Boiling Point | Not specified | 87-89 °C @ 3 mmHg | ChemicalBook[3], Guidechem[4] |

| Density | Not specified | 0.911 g/mL at 25 °C | ChemicalBook[3] |

| Refractive Index (n²⁰/D) | Not specified | 1.501 | ChemicalBook[3] |

| pKa (Predicted) | Not specified | 9.85 ± 0.19 | ChemicalBook[3] |

| LogP (Predicted) | 2.9 | 2.7 | PubChem[1], PubChem[2] |

| Solubility | Not specified | Slightly soluble in Chloroform, Methanol | ChemicalBook[3] |

Molecular Structure and Stereochemistry

The defining structural feature of this compound is its chirality. The carbon atom at the 2-position of the butyl group is a stereocenter, bonded to four different groups (a hydrogen atom, a methyl group, an ethyl group, and the N-benzylamino group). This results in the existence of two enantiomers: (R)-N-Benzyl-2-butanamine and (S)-N-Benzyl-2-butanamine.

-

IUPAC Name: N-benzylbutan-2-amine[1]

-

SMILES: CCC(C)NCC1=CC=CC=C1[1]

-

InChI Key: CVBZQAJYUZEPMC-UHFFFAOYSA-N[1]

Caption: Molecular structure of this compound with chiral center (*).

Section 2: Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its application as a chemical intermediate.

Synthetic Approach: Reductive Amination

A prevalent and efficient method for synthesizing N-benzylamines is through reductive amination. This two-step process involves the initial formation of an imine from an amine and an aldehyde, followed by the reduction of the imine to the corresponding secondary amine.

The synthesis of this compound is typically achieved by reacting 2-butanamine with benzaldehyde to form an N-benzylidenebutan-2-imine intermediate, which is then hydrogenated.[5]

Caption: Workflow for the synthesis of this compound via reductive amination.

Experimental Protocol: Reductive Amination

-

Iminization: In a suitable reaction vessel, charge 100 mmol of 2-butanamine and 100 mL of a water-miscible solvent like methanol.[5]

-

At room temperature (~24 °C), add 100 mmol of benzaldehyde dropwise to the solution over approximately 15 minutes.[5]

-

Stir the mixture for 6 hours at the same temperature to allow for the formation of the imine. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC).[5]

-

Hydrogenation: To the crude reaction mixture containing the imine, add a catalytic amount of a hydrogenation catalyst, such as 0.5 g of 10% Palladium on Carbon (Pd/C).[5]

-

Hydrogenate the mixture with hydrogen gas at atmospheric pressure for approximately 5 hours, or until the reaction is complete as determined by GC analysis.[5]

-

Work-up: Upon completion, the catalyst is removed by filtration. The solvent is then removed under reduced pressure, and the resulting crude product can be purified by distillation or chromatography to yield pure this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the lone pair of electrons on the nitrogen atom of the secondary amine.

-

Basicity: As an amine, it is a weak base and will react with acids to form ammonium salts.

-

N-Alkylation/Acylation: The nitrogen can act as a nucleophile, reacting with alkyl halides or acyl chlorides to form tertiary amines or amides, respectively.[6]

-

N-Debenzylation: The benzyl group can be cleaved under various conditions, notably through catalytic hydrogenolysis. This reaction is a common deprotection strategy in organic synthesis to liberate the secondary amine.[7]

Section 3: Spectroscopic and Analytical Profile

Spectroscopic methods are essential for the structural elucidation and purity assessment of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group (typically 7.2-7.4 ppm), a singlet for the benzylic methylene (-CH₂-) protons (~3.7 ppm), and complex multiplets for the sec-butyl group protons, including the methine (-CH-), methylene (-CH₂-), and methyl (-CH₃) protons. The N-H proton will appear as a broad singlet, and its chemical shift is concentration-dependent.[8]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the benzylic carbon (~50-60 ppm), and the aliphatic carbons of the sec-butyl group.[8] PubChem confirms the availability of a ¹³C NMR spectrum for this compound.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will feature a characteristic absorption for the N-H stretch of a secondary amine in the range of 3300-3500 cm⁻¹. Other prominent peaks will include C-H stretches for both aromatic and aliphatic groups and C=C stretches for the benzene ring.

-

Mass Spectrometry (MS): In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 163). A major fragmentation pathway for benzylamines is the cleavage of the C-C bond adjacent to the nitrogen (benzylic cleavage), which would result in a prominent peak at m/z = 91, corresponding to the stable tropylium cation ([C₇H₇]⁺).[8][9]

Section 4: Safety, Handling, and Toxicology

While specific toxicological data for this compound is limited, data for structurally related benzylamines, such as N-butylbenzylamine and benzylamine itself, indicate that it should be handled with care.

4.1. Hazard Identification

Based on analogous compounds, this compound is anticipated to be:

-

Corrosive: May cause severe skin burns and eye damage.[2]

-

Irritant: Can cause skin, eye, and respiratory irritation.[2]

-

Harmful: May be harmful if swallowed or in contact with skin.

4.2. Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields or a face shield, and a lab coat.[10]

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep away from incompatible materials such as strong oxidizing agents and acids.[11]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[10] For skin contact, wash off immediately with plenty of soap and water. If swallowed, rinse mouth and do NOT induce vomiting. In all cases of significant exposure, seek immediate medical attention.[10]

References

-

Wikipedia. (n.d.). Isocyanide. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75467, N-Butylbenzylamine. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 412450, this compound. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2024, March 23). 24.10: Spectroscopy of Amines. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). US6476268B1 - Preparation of N-benzylamines.

-

DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved January 17, 2026, from [Link]

-

SpectraBase. (n.d.). N-Benzyl-(2,2-dimethoxy)-ethanamine. Retrieved January 17, 2026, from [Link]

-

PharmaCompass.com. (n.d.). n-C4H9NH2 | Drug Information, Uses, Side Effects, Chemistry. Retrieved January 17, 2026, from [Link]

-

U.S. Food and Drug Administration. (2009, March 30). PHARMACOLOGY REVIEW(S). Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). n-Butylamine. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). CN101607914A - Simple method for preparing to tert-butyl benzyl amine.

-

Taylor & Francis. (n.d.). n-Butylamine – Knowledge and References. Retrieved January 17, 2026, from [Link]

Sources

- 1. This compound | C11H17N | CID 412450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Butylbenzylamine | C11H17N | CID 75467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-BENZYL-N-BUTYLAMINE CAS#: 2403-22-7 [m.chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Benzylamines [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.ie [fishersci.ie]

- 11. taylorandfrancis.com [taylorandfrancis.com]

Spectroscopic Profile of N-Benzyl-2-butanamine: A Technical Guide for Researchers

Introduction: The Structural Significance of N-Benzyl-2-butanamine

This compound, a secondary amine featuring both a chiral sec-butyl group and a benzyl moiety, represents a core structural motif in various fields, including medicinal chemistry and materials science. Its synthesis and the introduction of its stereocenter necessitate unambiguous structural confirmation, for which a detailed spectroscopic analysis is paramount. This guide provides an in-depth exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of readily available, collated experimental spectra in the public domain, this document synthesizes predicted data based on established spectroscopic principles and data from structurally analogous compounds. This approach offers a robust framework for researchers engaged in the synthesis, characterization, and application of this and related molecules.

Molecular Structure and Spectroscopic Overview

A thorough understanding of the molecule's constituent parts is the foundation for interpreting its spectral data. This compound consists of a benzyl group (C₆H₅CH₂-), a sec-butyl group (CH₃CH₂CH(CH₃)-), and a secondary amine linkage (-NH-). Each of these components will give rise to characteristic signals in its respective spectroscopic analysis.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are essential for complete characterization.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals for the aromatic, benzylic, aliphatic, and amine protons. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the anisotropic effects of the benzene ring.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic | 7.20 - 7.40 | Multiplet | - | 5H, Phenyl group |

| Benzylic | ~3.80 | Singlet or AB quartet | - | 2H, -CH₂-Ph |

| Methine | ~2.70 | Multiplet | ~6.5 | 1H, -CH(CH₃)CH₂CH₃ |

| Methylene | ~1.45 | Multiplet | ~7.5 | 2H, -CH₂CH₃ |

| Amine | 1.0 - 2.0 | Broad Singlet | - | 1H, -NH- |

| Methyl (doublet) | ~1.05 | Doublet | ~6.5 | 3H, -CH(CH₃) |

| Methyl (triplet) | ~0.90 | Triplet | ~7.5 | 3H, -CH₂CH₃ |

Causality Behind Predictions: The aromatic protons are expected in the typical downfield region of 7.2-7.4 ppm. The benzylic protons, being adjacent to the nitrogen and the phenyl ring, are deshielded and should appear around 3.8 ppm. Due to the chirality of the adjacent sec-butyl group, these benzylic protons are diastereotopic and may appear as a pair of doublets (an AB quartet) rather than a simple singlet. The methine proton of the sec-butyl group, being directly attached to the nitrogen, is also deshielded. The remaining aliphatic protons of the sec-butyl group will exhibit characteristic splitting patterns based on their neighboring protons. The N-H proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the number of distinct carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment |

| Aromatic (C-ipso) | ~140 | C₁ of Phenyl |

| Aromatic (CH) | 127 - 129 | C₂-C₆ of Phenyl |

| Methine | ~55 | -CH(CH₃)CH₂CH₃ |

| Benzylic | ~50 | -CH₂-Ph |

| Methylene | ~28 | -CH₂CH₃ |

| Methyl (on CH) | ~18 | -CH(CH₃) |

| Methyl (terminal) | ~10 | -CH₂CH₃ |

Expert Rationale: The aromatic carbons are found in their characteristic region between 127 and 140 ppm. The carbons directly bonded to the nitrogen atom (the benzylic CH₂ and the sec-butyl CH) are expected in the 50-60 ppm range due to the deshielding effect of the nitrogen. The remaining aliphatic carbons of the sec-butyl group will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Analysis

A self-validating NMR experiment requires careful sample preparation and instrument setup.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal resolution and lineshape.

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

For unambiguous assignment, consider performing 2D NMR experiments such as COSY (to establish H-H correlations) and HSQC (to link protons to their directly attached carbons).

-

Caption: Workflow for NMR-based structural elucidation.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key absorptions will be from the N-H bond, C-N bond, aromatic C-H bonds, and aliphatic C-H bonds.

Predicted IR Absorption Bands

Table 3: Predicted IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3300 - 3350 | Weak to Medium, Sharp | N-H Stretch | Secondary Amine |

| 3000 - 3100 | Medium | C-H Stretch | Aromatic |

| 2850 - 2960 | Strong | C-H Stretch | Aliphatic |

| 1600, 1495, 1450 | Medium to Weak | C=C Stretch | Aromatic Ring |

| 1020 - 1250 | Medium | C-N Stretch | Aliphatic Amine |

| 690 - 770 | Strong | C-H Out-of-plane Bend | Monosubstituted Benzene |

Field-Proven Insights: As a secondary amine, this compound is expected to show a single, relatively sharp N-H stretching band in the 3300-3350 cm⁻¹ region.[1] This distinguishes it from primary amines which show two N-H stretches, and tertiary amines which show none.[1] The presence of both aromatic and aliphatic C-H stretches just above and below 3000 cm⁻¹, respectively, confirms the presence of both the benzyl and sec-butyl groups. The strong absorptions in the fingerprint region corresponding to the out-of-plane bending of the aromatic C-H bonds are diagnostic for the monosubstitution pattern of the benzene ring.

Experimental Protocol for IR Analysis

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid sample.

-

Instrument Setup:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the clean, empty ATR accessory.

-

-

Sample Analysis:

-

Place a small drop of this compound directly onto the center of the ATR crystal.

-

Acquire the sample spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Data

For this compound (C₁₁H₁₇N), the molecular weight is 163.26 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) is expected at m/z 163. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.

The fragmentation of this compound is expected to be dominated by alpha-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom. This leads to the formation of a stable, resonance-stabilized cation.

Table 4: Predicted Major Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 163 | [C₁₁H₁₇N]⁺˙ | Molecular Ion (M⁺˙) |

| 134 | [C₉H₁₂N]⁺ | M⁺˙ - C₂H₅˙ (Loss of ethyl radical) |

| 91 | [C₇H₇]⁺ | Tropylium ion from cleavage of the C-N bond |

| 72 | [C₄H₁₀N]⁺ | M⁺˙ - C₇H₇˙ (Loss of benzyl radical) |

Mechanistic Rationale: The most favorable alpha-cleavage is the loss of the larger alkyl group, which in this case would be the ethyl radical from the sec-butyl group, leading to a prominent peak at m/z 134. Another significant fragmentation pathway is the cleavage of the benzylic C-N bond, which can result in the formation of the highly stable tropylium ion at m/z 91, a common fragment for benzyl-containing compounds. Cleavage of the N-sec-butyl bond can also occur, leading to a fragment at m/z 72.

Caption: Key fragmentation pathways of this compound.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile compounds like this compound.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC-MS System Parameters:

-

GC: Use a suitable capillary column (e.g., a non-polar DB-5ms or equivalent). Set an appropriate temperature program, for example, starting at 50°C and ramping up to 250°C at 10°C/min.

-

MS: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-300.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak and analyze the molecular ion and the fragmentation pattern to confirm the structure.

-

Conclusion: A Unified Spectroscopic Picture

The combination of NMR, IR, and MS provides a comprehensive and self-validating characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the connectivity of the benzyl and sec-butyl groups. IR spectroscopy provides rapid confirmation of the key functional groups, particularly the secondary amine. Finally, mass spectrometry confirms the molecular weight and provides structural information through predictable fragmentation patterns. This integrated spectroscopic approach is indispensable for ensuring the identity, purity, and structural integrity of this compound in research and development settings.

References

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). [Link]

-

University of Calgary. IR: amines. [Link]

-

NIST. sec-Butylamine. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

NIST. Benzylamine. [Link]

-

PubChem. N-sec-Butylaniline. [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of N-Benzyl-2-butanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Benzyl-2-butanamine, a secondary amine with potential applications in pharmaceutical and chemical research. The primary synthetic route detailed is the reductive amination of 2-butanone with benzylamine, a robust and widely applicable method for the formation of C-N bonds. This document outlines the underlying chemical principles, provides a detailed step-by-step experimental protocol, and describes the analytical techniques for the comprehensive characterization of the final product. The methodologies presented are designed to be self-validating, ensuring reproducibility and high purity of the target compound.

Introduction

N-Benzyl protected amines are pivotal intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The benzyl group serves as a versatile protecting group that can be readily introduced and subsequently removed under various conditions. Furthermore, the N-benzyl moiety itself is a structural component in a range of biologically active molecules, contributing to their efficacy in treating conditions such as melanoma and respiratory diseases.[1][2] this compound, a chiral secondary amine, represents a valuable building block for the synthesis of more complex molecular architectures. Its synthesis via reductive amination is a cornerstone reaction in medicinal chemistry, valued for its efficiency and broad substrate scope.[3]

Synthesis of this compound via Reductive Amination

The synthesis of this compound is most effectively achieved through a two-step, one-pot reductive amination process. This method involves the initial formation of an imine intermediate from the condensation of 2-butanone and benzylamine, followed by the in-situ reduction of the imine to the desired secondary amine.

Reaction Mechanism

The reaction proceeds in two main stages:

-

Imine Formation: Benzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-butanone. This is followed by dehydration to form the N-benzyl-2-butylimine intermediate. This step is often catalyzed by mild acid.

-

Reduction: The imine intermediate is then reduced to the corresponding amine. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity and mild nature.[4][5] It selectively reduces the imine in the presence of the unreacted ketone.

Caption: Reductive amination of 2-butanone with benzylamine.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound on a laboratory scale.

Materials:

-

2-Butanone (MEK)

-

Benzylamine

-

Methanol (MeOH)

-

Sodium Borohydride (NaBH₄)

-

Glacial Acetic Acid (optional, as catalyst)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-butanone (1.0 eq) and benzylamine (1.0 eq) in methanol (5-10 mL per mmol of 2-butanone).

-

Imine Formation: Stir the mixture at room temperature. A catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation. The progress of imine formation can be monitored by thin-layer chromatography (TLC).

-

Reduction: Once imine formation is significant (typically after 1-2 hours), cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Quench: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the imine.

-

Work-up:

-

Carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add dichloromethane or ethyl acetate to extract the product.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification:

The crude this compound can be purified by vacuum distillation or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield and Purity:

While specific yields can vary, reductive amination reactions of this type typically proceed in good to excellent yields, often in the range of 70-90%. The purity of the distilled or chromatographed product should be high, as determined by NMR and GC-MS analysis.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

¹H NMR Spectroscopy:

-

Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl group.

-

Benzyl Protons: A singlet or AB quartet around δ 3.7-3.8 ppm for the two protons of the -CH₂- group attached to the nitrogen and the phenyl ring.

-

Aliphatic Protons: The protons of the sec-butyl group will appear in the upfield region (δ 0.8-3.0 ppm). The proton on the carbon attached to the nitrogen (-NH-CH-) will be a multiplet around δ 2.5-2.8 ppm. The methylene protons (-CH₂-) will be a multiplet around δ 1.3-1.6 ppm. The two methyl groups (-CH₃) will appear as a triplet and a doublet around δ 0.8-1.1 ppm.

-

Amine Proton: A broad singlet for the N-H proton, the chemical shift of which is concentration-dependent and can be exchanged with D₂O.

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Signals in the range of δ 127-140 ppm.

-

Benzyl Carbon: A signal around δ 50-55 ppm for the -CH₂- group.

-

Aliphatic Carbons: Signals for the sec-butyl group will be in the upfield region (δ 10-60 ppm). The carbon attached to the nitrogen (-CH-NH-) will be around δ 55-60 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): For this compound (C₁₁H₁₇N), the molecular weight is 163.26 g/mol . An odd-numbered molecular ion peak at m/z = 163 is expected, consistent with the nitrogen rule.[6]

-

Major Fragments: The most common fragmentation for amines is α-cleavage.[6][7] For this compound, this would involve cleavage of the C-C bond adjacent to the nitrogen, leading to characteristic fragments. A prominent peak at m/z = 91, corresponding to the tropylium ion (C₇H₇⁺), is expected from the benzyl group. Another significant fragment would arise from the loss of a propyl radical, resulting in an ion at m/z = 120.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

N-H Stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹ is characteristic of a secondary amine N-H stretch.[8]

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

C-N Stretch: A medium to weak band in the region of 1250-1020 cm⁻¹ corresponds to the C-N stretching vibration of an aliphatic amine.[8]

-

Aromatic C=C Bends: Peaks in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring.

Caption: A typical workflow for the synthesis and characterization of this compound.

Data Summary

| Property | Expected Value |

| Molecular Formula | C₁₁H₁₇N |

| Molecular Weight | 163.26 g/mol |

| Appearance | Colorless to pale yellow liquid |

| ¹H NMR | Aromatic (δ 7.2-7.4), Benzyl CH₂ (δ 3.7-3.8), Aliphatic CH (δ 2.5-2.8), Aliphatic CH₂ (δ 1.3-1.6), Aliphatic CH₃ (δ 0.8-1.1), NH (broad singlet) |

| ¹³C NMR | Aromatic (δ 127-140), Benzyl CH₂ (δ 50-55), Aliphatic CH (δ 55-60), Aliphatic CH₂, CH₃ (δ 10-30) |

| Mass Spectrum (EI) | M⁺ at m/z 163. Key fragments at m/z 120, 91. |

| FT-IR (cm⁻¹) | N-H stretch (~3300-3500, weak-medium), C-H aromatic (>3000), C-H aliphatic (<3000), C-N stretch (~1250-1020) |

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of this compound via reductive amination. The provided experimental protocol, coupled with the comprehensive characterization workflow, offers a robust framework for researchers and scientists to produce and validate this important chemical intermediate. The principles and techniques described herein are foundational in the field of organic synthesis and are broadly applicable to the preparation of a wide array of substituted amines for various applications in drug discovery and materials science.

References

-

Chad's Prep. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

-

PubChem. (n.d.). N-Butylbenzylamine. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). Process for the preparation of n-methyl-1-naphthalenemethanamine.

- Kaufman, T. S. (2001). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.

- Google Patents. (n.d.).

-

University of Colorado Boulder. (n.d.). IR: amines. [Link]

-

PrepChem. (n.d.). Synthesis of (ii) N-[1-Methyl-5-(2-phenylethoxy)pentyl]benzene methanamine. [Link]

-

PubChem. (n.d.). 2-Amino-1-phenylbutane. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

-

PubChem. (n.d.). 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1). National Center for Biotechnology Information. [Link]

- Gunawan, G., & Sari, Y. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.

-

LookChem. (n.d.). Cas 2403-22-7,N-BENZYL-N-BUTYLAMINE. [Link]

-

Bakke, J. M. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

- Ignatovich, J., Gusak, K., Kovalyov, V., Kozlov, N., & Koroleva, E. (2008). Synthesis of functionalized benzyl amines by the reductive alkylation of heterocyclic and heteroaromatic amines with arylaldehydes and preparation of the intermediates for new synthetic biomolecules. ARKIVOC, 2008(9), 42-51.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

- Google Patents. (n.d.). Process for producing 4- (4-alkylphenoxy) benzylamines.

- Fernandez‐Pastor, I., Luque‐Muñoz, A., Rivas, F., Medina‐O'Donnell, M., Martinez, A., Gonzalez‐Maldonado, R., & Parra, A. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

- Google Patents. (n.d.). Simple method for preparing to tert-butyl benzyl amine.

-

precisionFDA. (n.d.). 4-PHENYLBUTAN-2-AMINE. [Link]

-

chemconnections. (n.d.). 13C NMR Spectroscopy. [Link]

- Google Patents. (n.d.). Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride.

-

ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. [Link]

-

PubChem. (n.d.). 1-Phenyl-2-butanone. National Center for Biotechnology Information. [Link]

-

Sciencemadness Discussion Board. (2011, May 27). N-Butylamine. [Link]

-

Organic Syntheses. (n.d.). n-methylbutylamine. [Link]

- Google Patents. (n.d.).

-

LibreTexts. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups. [Link]

Sources

- 1. 2-Amino-1-phenylbutane | C10H15N | CID 103771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

N-Benzyl-2-butanamine molecular structure and stereochemistry

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of N-Benzyl-2-butanamine

Abstract

This technical guide provides a comprehensive examination of this compound (IUPAC: N-benzylbutan-2-amine), a chiral secondary amine. The document delves into its molecular architecture, the critical aspects of its stereochemistry, prevalent synthetic methodologies, and the analytical techniques required for its characterization. Possessing a stereogenic carbon center, this compound exists as a pair of enantiomers, (R)- and (S)-isomers, whose distinct spatial arrangements are fundamental to its potential interactions in chiral environments, a key consideration in pharmaceutical and materials science research. This guide offers detailed, field-proven protocols for its synthesis via reductive amination and outlines the spectroscopic principles for its structural elucidation, providing researchers, scientists, and drug development professionals with a foundational resource for understanding and utilizing this compound.

Introduction

Chiral amines are a cornerstone of modern chemistry, serving as indispensable building blocks and catalysts in asymmetric synthesis.[1] Their prevalence in natural products, pharmaceuticals, and agrochemicals underscores the importance of controlling stereochemistry to achieve desired biological activity and efficacy.[2][3] this compound, with its molecular formula C₁₁H₁₇N, is an archetypal example of a chiral secondary amine that features a stable carbon stereocenter and a benzyl-protected nitrogen atom. Understanding the synthesis and characterization of such molecules is critical for developing novel chemical entities with specific three-dimensional architectures. This guide provides a detailed exploration of its structure, stereoisomers, synthesis, and analysis.

Molecular Structure and Physicochemical Properties

This compound is a secondary amine where the nitrogen atom is bonded to a benzyl group (-CH₂C₆H₅) and a sec-butyl group (-CH(CH₃)(CH₂CH₃)). The connectivity of the sec-butyl group at its second carbon (C2) is the source of its chirality.

Caption: Molecular structure of this compound with chiral center (C*).

The physicochemical properties of this compound are summarized below. These are primarily computed properties due to the limited availability of experimental data for this specific compound in public literature.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇N | PubChem[4] |

| Molecular Weight | 163.26 g/mol | PubChem[4] |

| IUPAC Name | N-benzylbutan-2-amine | PubChem[4] |

| XLogP3 | 2.9 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |

| Rotatable Bond Count | 4 | PubChem[4] |

Stereochemistry and Enantiomerism

The most significant structural feature of this compound is its chirality, which dictates its behavior in stereoselective reactions and interactions with other chiral molecules.

The Chiral Center

The second carbon atom (C2) of the butanamine chain is a stereogenic center. It is bonded to four distinct substituents:

-

A hydrogen atom (-H)

-

A methyl group (-CH₃)

-

An ethyl group (-CH₂CH₃)

-

An N-benzylamino group (-NHCH₂C₆H₅)

This asymmetry means the molecule is not superimposable on its mirror image, leading to the existence of two enantiomers.

(R)- and (S)-Enantiomers

The two enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. The priorities of the substituents on the chiral carbon are assigned as follows: -NHCH₂C₆H₅ (highest, 1) > -CH₂CH₃ (2) > -CH₃ (3) > -H (lowest, 4).

Caption: General workflow for the synthesis via reductive amination.

Experimental Protocol 1: Reductive Amination using Sodium Borohydride (NaBH₄)

This classic method requires sequential addition of the reducing agent after the initial formation of the imine to prevent the reduction of the starting ketone. [5][6] Causality: Sodium borohydride is a potent reducing agent capable of reducing both ketones and imines. To achieve selectivity for the imine, it is crucial to allow the condensation reaction between 2-butanone and benzylamine to proceed towards completion before introducing NaBH₄. Cooling the reaction to 0°C before adding the hydride source helps to moderate the exothermic reduction and improve control.

Methodology:

-

In a round-bottom flask, dissolve 2-butanone (1.0 eq) in a suitable solvent such as methanol (approx. 10 mL per mmol of ketone).

-

Add benzylamine (1.0-1.1 eq) to the solution.

-

Stir the mixture at room temperature for 1-3 hours to facilitate imine formation. The reaction can be monitored by TLC or GC-MS for the disappearance of the ketone.

-

Once imine formation is substantial, cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-12 hours.

-

Quench the reaction carefully by the slow addition of water or dilute HCl.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel.

Experimental Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This method utilizes a milder and more selective reducing agent, permitting a more streamlined one-pot procedure. [5][7] Causality: Sodium triacetoxyborohydride is sterically hindered and less reactive than NaBH₄. It selectively reduces the protonated iminium ion intermediate much faster than it reduces the starting ketone. [8]This selectivity allows all reagents to be combined at the start of the reaction, simplifying the experimental setup and often leading to cleaner reactions with higher yields. Dichloroethane (DCE) or dichloromethane (DCM) are common solvents.

Methodology:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-butanone (1.0 eq) and benzylamine (1.0-1.1 eq).

-

Dissolve the reagents in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 10 mL per mmol of ketone).

-

Stir the mixture for 20-30 minutes at room temperature to allow for initial imine/iminium ion formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) in one portion. The reaction is often slightly exothermic.

-

Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by flash column chromatography.

Enantioselective Synthesis

To obtain a single enantiomer of this compound, a stereoselective approach is required. The most direct method involves using an enantiomerically pure starting material. For instance, reacting (S)-2-aminobutane with benzaldehyde followed by reduction will yield (S)-N-Benzyl-2-butanamine. Alternatively, advanced asymmetric synthesis techniques, such as the transition metal-catalyzed asymmetric hydrogenation of the prochiral imine intermediate using a chiral ligand, can be employed. [2][3]

Spectroscopic Characterization and Analysis

The structure of this compound can be confirmed using standard spectroscopic techniques. The expected data provides a fingerprint for the molecule's identity and purity.

| Technique | Expected Observations |

| ¹H NMR | - Multiplet at ~7.2-7.4 ppm (5H, aromatic protons).- Singlet or AB quartet at ~3.8 ppm (2H, benzylic -CH₂-).- Multiplet at ~2.7-2.9 ppm (1H, chiral -CH-).- Broad singlet for the N-H proton.- Multiplets for the ethyl (-CH₂-) and methyl (-CH₃) protons of the sec-butyl group. |

| ¹³C NMR | - Peaks at ~127-140 ppm (aromatic carbons).- Peak at ~55-60 ppm (chiral -CH-).- Peak at ~50-55 ppm (benzylic -CH₂-).- Aliphatic peaks below 40 ppm for the remaining carbons of the sec-butyl group. |

| IR Spectroscopy | - Moderate, sharp N-H stretch at ~3300-3400 cm⁻¹.- Aromatic and aliphatic C-H stretches at ~2850-3100 cm⁻¹.- Aromatic C=C stretches at ~1450-1600 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z = 163.- Prominent fragment ion at m/z = 91 (tropylium ion, [C₇H₇]⁺).- Fragments corresponding to the loss of ethyl (m/z = 134) or methyl groups. |

Differentiating Enantiomers

Standard spectroscopic and chromatographic methods cannot distinguish between enantiomers. Chiral-specific techniques are required:

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common and reliable method for separating and quantifying enantiomers. The stationary phase of the column is chiral and interacts diastereomerically with the two enantiomers, leading to different retention times.

-

NMR Spectroscopy with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent can induce diastereomeric complexation, causing the signals of the (R) and (S) enantiomers to resolve into separate peaks in the NMR spectrum.

Conclusion

This compound serves as an excellent model compound for understanding the fundamental principles of molecular structure and stereochemistry in chiral amines. Its well-defined stereogenic carbon center makes it a valuable substrate for studies in asymmetric synthesis and stereoselective interactions. The synthesis of this compound, primarily through reductive amination, is a robust and versatile process, with the choice of methodology allowing for either racemic or enantiomerically enriched products. The analytical characterization, grounded in standard spectroscopic methods and specialized chiral techniques, provides a complete picture of this foundational molecule. This guide provides the necessary technical and theoretical framework for professionals engaged in the synthesis, analysis, and application of chiral amines in research and development.

References

-

American Chemical Society. (n.d.). Electrochemical synthesis of chiral amines and amino acid derivatives. ACS Fall 2021. Retrieved from [Link]

-

Carretero, J. C., & García Ruano, J. L. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 14047–14133. Retrieved from [Link]

-

(2017). Chiral Amine Synthesis. Methods, Developments and Applications. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

ARKIVOC. (2008). Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes with a sodium borohydride-acetic acid system. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PubMed Central. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed Central. Retrieved from [Link]

-

Indian Academy of Sciences. (2018). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Butylbenzylamine. PubChem. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 5.11: Chirality at Nitrogen, Phosphorus, and Sulfur. Retrieved from [Link]

-

YouTube. (2020). 5.6 Amine Inversion and Chiral Molecules without Chiral Centers (Allene & Biphenyl). Chad's Prep. Retrieved from [Link]

Sources

- 1. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]

- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C11H17N | CID 412450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ias.ac.in [ias.ac.in]

- 7. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Biological Activity of N-Benzyl-2-butanamine Derivatives

Abstract

This technical guide provides a comprehensive exploration of the synthesis, biological activities, and structure-activity relationships of N-Benzyl-2-butanamine derivatives. This class of compounds, characterized by a chiral sec-butylamine core and an N-benzyl group, represents a scaffold with significant potential for interacting with key neurological targets. Drawing parallels from the extensively studied N-benzylphenethylamines, this document elucidates the probable pharmacological profile of these derivatives, focusing on their potent interactions with serotonin receptors and monoamine oxidase enzymes.[1][2] We present detailed experimental protocols for the synthesis and biological evaluation of these compounds, offering researchers and drug development professionals a foundational understanding of their therapeutic and research potential. The narrative emphasizes the causal relationships behind experimental design and the principles of structure-based drug discovery.

Introduction: The this compound Scaffold

The this compound scaffold is a member of the broader class of psychoactive phenethylamines and related compounds that have been the subject of intense research for their ability to modulate monoaminergic systems in the central nervous system (CNS).[3] The core structure consists of a butan-2-amine moiety, which introduces a chiral center, attached to a benzyl group via the nitrogen atom.

The significance of this scaffold lies in the N-benzyl substitution. Early studies in medicinal chemistry demonstrated that simple N-alkylation (e.g., with methyl or ethyl groups) of phenethylamines often led to diminished biological activity.[1] However, the introduction of a larger, aromatic N-benzyl group was discovered to dramatically increase potency and affinity for specific neurological targets, most notably the serotonin 5-HT₂A receptor.[1][2] This discovery led to the development of ultra-potent psychedelic compounds, often referred to as the NBOMe class.[4]

Given the structural similarities, this compound derivatives are hypothesized to share pharmacological properties with these N-benzylphenethylamines, acting as potent modulators of serotonin receptors and potentially other monoamine-related enzymes like Monoamine Oxidase (MAO).[5][6] This guide will dissect the synthesis, biological evaluation, and mechanistic underpinnings of this promising, yet underexplored, class of molecules.

Synthesis of this compound Derivatives

The primary and most efficient method for synthesizing this compound derivatives is through indirect reductive amination . This well-established reaction involves the condensation of a primary amine (sec-butylamine) with an aldehyde (a substituted benzaldehyde) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[1]

General Synthetic Workflow: Reductive Amination

The causality behind this choice of reaction is its high efficiency, operational simplicity, and the wide commercial availability of diverse substituted benzaldehydes, allowing for the creation of large chemical libraries for structure-activity relationship (SAR) studies.

Caption: General workflow for synthesis via reductive amination.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol describes the synthesis of N-(2-methoxybenzyl)butan-2-amine, a direct analog of the highly potent NBOMe class.[2]

-

Imine Formation:

-

To a suspension of sec-butylamine hydrochloride (1.0 mmol) in ethanol (10 mL), add triethylamine (Et₃N, 1.0 equiv).

-

Add 2-methoxybenzaldehyde (1.1 equiv) to the mixture.

-

Stir the reaction at room temperature for 1-3 hours. Monitor the formation of the imine by Thin Layer Chromatography (TLC). The rationale for using a hydrochloride salt followed by a base is to generate the free amine in situ, which is often more stable for storage.

-

-

Reduction:

-

Once imine formation is complete, add sodium borohydride (NaBH₄, 2.0 equiv) portion-wise to the stirred mixture. The use of NaBH₄ is advantageous as it is a mild reducing agent that selectively reduces the imine in the presence of the aromatic ring and other functional groups.

-

Stir for an additional 30-60 minutes at room temperature.

-

-

Work-up and Purification:

-

Concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Partition the residue between dichloromethane (CH₂Cl₂, 30 mL) and water (30 mL).

-

Isolate the organic layer. Extract the aqueous layer twice more with CH₂Cl₂ (2 x 15 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to yield the pure this compound derivative.[1]

-

Primary Biological Targets and Pharmacological Activities

Based on extensive data from structurally analogous N-benzylphenethylamines, the primary biological targets for this compound derivatives are the serotonin 5-HT₂ family of receptors and the monoamine oxidase (MAO) enzymes.[1][2][6]

Serotonin 5-HT₂ Receptor Interactions

The serotonin 5-HT₂ receptors, particularly the 5-HT₂A and 5-HT₂C subtypes, are G-protein coupled receptors (GPCRs) heavily implicated in cognition, mood, and perception. Agonist activation of the 5-HT₂A receptor is the primary mechanism behind the effects of classic psychedelic drugs.[1][2]

-

Binding Affinity & Potency: N-benzylation of phenethylamines is known to confer a significant, often several hundred-fold, increase in binding affinity and functional potency at 5-HT₂A receptors.[1] It is highly probable that this compound derivatives exhibit similar high-affinity binding, with Ki values potentially in the low to sub-nanomolar range.[1][7]

-

Functional Activity: These derivatives are expected to act as agonists or partial agonists at 5-HT₂A and 5-HT₂C receptors. The functional activity (measured as EC₅₀ in a calcium mobilization assay) for potent analogs can be in the picomolar to low nanomolar range.[1]

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[5] Inhibition of these enzymes increases the synaptic availability of these neurotransmitters and is a validated strategy for treating depression (MAO-A inhibitors) and neurodegenerative disorders like Parkinson's disease (MAO-B inhibitors).[6][8]

The N-benzylamine substructure is a known substrate/inhibitor motif for MAO enzymes.[5] Therefore, it is critical to evaluate this compound derivatives for their potential to inhibit MAO-A and MAO-B to fully characterize their pharmacological profile and identify potential therapeutic applications or off-target effects.

Structure-Activity Relationships (SAR)

The biological activity of these derivatives can be finely tuned by chemical modifications at three key positions: the N-benzyl ring, the butanamine backbone, and the nitrogen atom itself. Understanding these relationships is paramount for rational drug design.[9][10]

-

N-Benzyl Ring Substitution: This is the most critical determinant of potency and selectivity.

-

Position: Substituents at the ortho or meta position of the benzyl ring generally enhance affinity and functional activity, whereas para substitution often reduces it.[11]

-

Nature of Substituent: Small, electron-donating groups like methoxy (-OCH₃) or polar groups capable of hydrogen bonding like hydroxyl (-OH) at the ortho position are known to dramatically increase potency at 5-HT₂A receptors.[1] This is the defining feature of the NBOMe series. Lipophilic groups can also improve affinity.[11]

-

-

Butanamine Backbone:

-

Chirality: The C2 position of the butanamine is a stereocenter. It is well-established in pharmacology that stereoisomers can have vastly different activities and potencies. For example, in a related class of anticonvulsants, the activity resided almost exclusively in the (R)-stereoisomer.[12] It is crucial to resolve the enantiomers of this compound derivatives and test them individually.

-

Substitution: Further substitution on the butyl chain would likely alter the compound's lipophilicity and steric profile, impacting receptor fit and pharmacokinetic properties.

-

Table 1: Predicted SAR Trends for 5-HT₂A Receptor Activity

| Modification Site | Substituent Type | Predicted Effect on 5-HT₂A Potency | Rationale |

| N-Benzyl Ring | 2-Methoxy (-OCH₃) | Strong Increase | Mimics highly potent NBOMe compounds; likely engages key receptor residues.[1][2] |

| 4-Halo (e.g., -Br, -I) | Increase | Increases lipophilicity, which often correlates with higher affinity.[1] | |

| 4-Alkyl (long chain) | Decrease / Antagonism | May introduce steric hindrance, preventing proper agonist conformation.[1] | |

| Butanamine Core | (R)- vs (S)- | Significant Difference | Stereoisomers will interact differently with the chiral environment of the receptor binding pocket.[12] |

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities, a series of robust in-vitro assays are required. The protocols described below are designed as self-validating systems, incorporating appropriate controls to ensure data integrity.

Protocol: Monoamine Oxidase (MAO) Inhibition Assay

This protocol uses a colorimetric method to determine the IC₅₀ values of test compounds against human recombinant MAO-A and MAO-B. The principle relies on the MAO-catalyzed oxidation of a substrate, which produces hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a colorimetric probe in the presence of horseradish peroxidase (HRP) to produce a colored product, measured by absorbance.[13]

Sources

- 1. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 7. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. evotec.com [evotec.com]

- 9. scribd.com [scribd.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cellbiolabs.com [cellbiolabs.com]

An In-depth Technical Guide to N-Benzyl-2-butanamine: Nomenclature, Stereochemistry, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-2-butanamine, a secondary amine featuring a benzyl group and a sec-butyl group attached to a nitrogen atom, is a valuable building block in organic synthesis and a key structural motif in medicinal chemistry. Its chirality, arising from the stereocenter at the second carbon of the butane chain, imparts distinct properties to its enantiomeric forms, making stereoselective synthesis and characterization crucial for applications in drug development and materials science. This guide provides a comprehensive overview of this compound, covering its nomenclature, CAS registration, physicochemical properties, a detailed synthesis protocol via reductive amination, analytical characterization methods, and essential safety information.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of all scientific research. This section details the systematic naming and registration information for this compound and its stereoisomers.

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is N-benzylbutan-2-amine . Due to the chiral center at the C2 position of the butyl chain, it exists as a pair of enantiomers, designated (R) and (S) according to the Cahn-Ingold-Prelog priority rules.

-

(R)-N-benzylbutan-2-amine

-

(S)-N-benzylbutan-2-amine

-

(±)-N-benzylbutan-2-amine or (rac)-N-benzylbutan-2-amine refers to the racemic mixture.

Common synonyms include:

-

N-benzyl-sec-butylamine

-

benzyl(butan-2-yl)amine

-

2-(Benzylamino)butane

CAS Registry Numbers

The Chemical Abstracts Service (CAS) assigns unique registry numbers to chemical substances. The CAS numbers for this compound and its precursor enantiomers are essential for database searches and regulatory compliance.

| Compound Name | CAS Registry Number |

| This compound (Racemic) | 46120-25-6 [1] |

| (R)-Butan-2-amine | 13250-12-9[2] |

| (S)-Butan-2-amine | 513-49-5[2] |

Note: While dedicated CAS numbers for the individual (R) and (S) enantiomers of this compound are not readily found in common databases, they are unequivocally defined by their synthesis from the corresponding enantiomerically pure butan-2-amine precursors.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is critical for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇N | PubChem[3] |

| Molecular Weight | 163.26 g/mol | PubChem[3] |

| Appearance | Colorless liquid (predicted) | General Amine Properties |

| Boiling Point | Not specified; predicted to be high | N/A |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, dichloromethane. | General Amine Properties |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the reductive amination of benzaldehyde with 2-butanamine. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. The stereochemistry of the final product is determined by the stereochemistry of the starting 2-butanamine.

Reaction Scheme

Caption: Reductive amination of benzaldehyde and 2-butanamine.

Causality Behind Experimental Choices

The choice of reducing agent is critical for the success of a reductive amination.

-

Sodium borohydride (NaBH₄): A robust and cost-effective reducing agent. It is typically added after the initial formation of the imine to prevent the reduction of the starting aldehyde. The reaction is often run in protic solvents like methanol or ethanol.

-

Sodium triacetoxyborohydride (NaBH(OAc)₃): A milder and more selective reducing agent that can be present from the start of the reaction. It is less likely to reduce the aldehyde, allowing for a true one-pot procedure. It is often used in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Acetic acid is sometimes added as a catalyst to facilitate imine formation.

For this protocol, we will detail the use of sodium borohydride, a widely accessible and effective reagent.

Detailed Experimental Protocol

This protocol describes the synthesis of racemic this compound. To synthesize the (R) or (S) enantiomer, simply substitute racemic 2-butanamine with the corresponding enantiomerically pure starting material.

Materials:

-

Benzaldehyde (1.0 eq)

-

(±)-2-Butanamine (1.1 eq)

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Imine Formation:

-

To a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq).

-

Dissolve the benzaldehyde in methanol (approx. 10 mL per 10 mmol of aldehyde).

-

Add 2-butanamine (1.1 eq) to the solution dropwise at room temperature.

-

Stir the mixture for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the benzaldehyde spot.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly and portion-wise, add sodium borohydride (1.5 eq) to the stirring solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the disappearance of the imine intermediate.

-

-

Work-up and Isolation:

-

Carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add dichloromethane (DCM) and transfer the mixture to a separatory funnel.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure secondary amine.

-

Analytical Characterization

Unambiguous characterization of the synthesized this compound is essential to confirm its structure and purity. The following spectroscopic techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Caption: Logical flow for NMR spectral assignment.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

δ 7.20-7.40 (m, 5H): Aromatic protons of the benzyl group.

-

δ ~3.8 (s, 2H): Benzylic methylene protons (-CH₂-Ph).

-

δ ~2.6-2.8 (m, 1H): Methine proton on the sec-butyl group (-CH(CH₃)CH₂CH₃).

-

δ ~1.4-1.6 (m, 2H): Methylene protons of the sec-butyl group (-CH₂CH₃).

-

δ ~1.0 (d, 3H): Methyl protons adjacent to the chiral center (-CH(CH₃)).

-

δ ~0.9 (t, 3H): Terminal methyl protons of the ethyl group (-CH₂CH₃).

-

δ (variable, broad s, 1H): N-H proton; shift is concentration-dependent and may exchange with D₂O.[4]

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

-

δ ~140 (C): Quaternary aromatic carbon of the benzyl group attached to the CH₂.

-

δ ~128.5 (CH), ~128.2 (CH), ~127.0 (CH): Aromatic carbons.

-

δ ~58 (CH): Methine carbon of the sec-butyl group.

-

δ ~54 (CH₂): Benzylic carbon.

-

δ ~29 (CH₂): Methylene carbon of the sec-butyl group.

-

δ ~20 (CH₃): Methyl carbon adjacent to the chiral center.

-

δ ~10 (CH₃): Terminal methyl carbon of the ethyl group.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will typically show a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 163. An odd molecular weight is consistent with the presence of one nitrogen atom (the Nitrogen Rule).[5]

-

Major Fragmentation: The most significant fragmentation pathway for amines is alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen.[6][7]

-

Loss of an ethyl radical (•CH₂CH₃) leads to a fragment at m/z = 134 .

-

Loss of a benzyl radical (•CH₂Ph) is less likely, but could contribute to a fragment at m/z = 72 .

-

Cleavage leading to the stable benzyl or tropylium cation at m/z = 91 is highly characteristic for benzyl-containing compounds.[8]

-

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

-

~3300-3350 cm⁻¹ (weak-medium, sharp): N-H stretch for a secondary amine.[9][10] This peak distinguishes it from a primary amine (which would show two bands) or a tertiary amine (no band).

-

~3000-3100 cm⁻¹: Aromatic C-H stretches.

-

~2850-2970 cm⁻¹: Aliphatic C-H stretches.

-

~1600, ~1495, ~1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~690-770 cm⁻¹: Strong bands indicating monosubstitution on the benzene ring.

Hazard and Safety Information

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds like benzylamine and n-butylamine indicate that it should be handled with care.[11][12]

Potential Hazards:

-

Corrosive: Likely to cause severe skin burns and eye damage.

-

Harmful/Toxic: May be harmful or toxic if swallowed, inhaled, or in contact with skin.

-

Irritant: May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated fume hood.

-

Wear appropriate PPE, including:

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety goggles or a face shield.

-

A lab coat.

-

-

Avoid breathing vapors.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

First Aid Measures:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

Conclusion

This compound is a chiral secondary amine with significant applications in synthetic chemistry. Its preparation via reductive amination is a straightforward and versatile process that allows for the synthesis of the racemic mixture or the individual (R) and (S) enantiomers, depending on the choice of the 2-butanamine starting material. Proper characterization using NMR, MS, and IR spectroscopy is essential to confirm the identity and purity of the synthesized compound. Due to its likely corrosive and toxic nature, appropriate safety precautions must be followed during its handling and use. This guide serves as a foundational resource for researchers and professionals working with this important chemical intermediate.

References

- The Royal Society of Chemistry. Supporting Information. [Link]

- PubChem. N-benzyl-4-phenylbutan-2-amine. [Link]

- PubChem. This compound. [Link]

- The Royal Society of Chemistry. Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. [Link]

- UCLA Chemistry. IR: amines. [Link]

- The Royal Society of Chemistry. Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. [Link]

- PubChem. This compound. [Link]

- NIST WebBook. Benzamide, n-benzyl-2-(methylamino)-. [Link]

- Chemos GmbH & Co.KG. Safety Data Sheet: n-Butylamine. [Link]

- Pearson+. Show how to synthesize the following amines from the indicated st.... [Link]

- Arkivoc. Synthesis of functionalized benzyl amines by the reductive.... [Link]

- University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

- Wikipedia. sec-Butylamine. [Link]

- Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]/24%3A_Amines/24.10%3A_Spectroscopy_of_Amines)

- University of Regensburg. 1H NMR Spectroscopy. [Link]

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]/08%3A_Structure_Determination_II_-_Nuclear_Magnetic_Resonance/8.04%3A_Interpreting_C-13_NMR_Spectra)

- Sam Houston State University. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

- Organic Chemistry Portal. Synthesis of benzylic amines. [Link]

- ResearchGate. Reductive aminations of aldehydes with benzylamine or cyclohexylamine.... [Link]

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]/Analytical_Instrumentation/Mass_Spectrometry/Mass_Spectrometry_-_Fragmentation_Patterns)

- Chemistry LibreTexts. 10.8: Spectroscopy of Amines. [Link]/10%3A_Organohalides/10.08%3A_Spectroscopy_of_Amines)

- Oregon State University. 13C NMR Chemical Shift. [Link]

- University of Calgary. Mass Spectrometry: Fragmentation. [Link]

- PubChem. (2R,3R)-N-benzyl-3-phenylbutan-2-amine. [Link]

- PubChem. 2-Phenylbutan-2-amine. [Link]

- eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

- ResearchGate. Figure S41. FTIR spectrum of N-benzylbenzamide (7). [Link]

- Chemistry LibreTexts. 6.5: Amine Fragmentation. [Link]

- eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

- Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

- NIST WebBook. sec-Butylamine. [Link]

- Spectroscopy Online. Organic Nitrogen Compounds II: Primary Amines. [Link]

Sources

- 1. 46120-25-6|N-Benzylbutan-2-amine|BLD Pharm [bldpharm.com]

- 2. sec-Butylamine - Wikipedia [en.wikipedia.org]

- 3. This compound | C11H17N | CID 412450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. whitman.edu [whitman.edu]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. Buy n-Methylbutan-2-amine | 7713-69-1 [smolecule.com]

- 9. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. arkat-usa.org [arkat-usa.org]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Stability and Degradation Profile of N-Benzyl-2-butanamine

Introduction